molecular formula C20H23NO3 B5029424 3-[(2,5-Dimethylphenyl)carbamoyl]-4-phenylpentanoic acid

3-[(2,5-Dimethylphenyl)carbamoyl]-4-phenylpentanoic acid

Cat. No.: B5029424
M. Wt: 325.4 g/mol
InChI Key: BEZCBONOOWRFHY-UHFFFAOYSA-N
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Description

3-[(2,5-Dimethylphenyl)carbamoyl]-4-phenylpentanoic acid is an organic compound that belongs to the class of carbamoyl derivatives This compound is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further connected to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-Dimethylphenyl)carbamoyl]-4-phenylpentanoic acid typically involves the reaction of 2,5-dimethylphenyl isocyanate with 4-phenylpentanoic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-Dimethylphenyl)carbamoyl]-4-phenylpentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the carbamoyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

3-[(2,5-Dimethylphenyl)carbamoyl]-4-phenylpentanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2,5-Dimethylphenyl)carbamoyl]-4-phenylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,5-Dimethylphenyl)carbamoyl]-4-phenylbutanoic acid
  • 3-[(2,5-Dimethylphenyl)carbamoyl]-4-phenylpropanoic acid
  • 3-[(2,5-Dimethylphenyl)carbamoyl]-4-phenylhexanoic acid

Uniqueness

3-[(2,5-Dimethylphenyl)carbamoyl]-4-phenylpentanoic acid is unique due to its specific chemical structure, which imparts distinct physical and chemical properties

Properties

IUPAC Name

3-[(2,5-dimethylphenyl)carbamoyl]-4-phenylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-13-9-10-14(2)18(11-13)21-20(24)17(12-19(22)23)15(3)16-7-5-4-6-8-16/h4-11,15,17H,12H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZCBONOOWRFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(CC(=O)O)C(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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